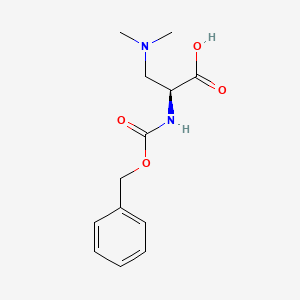

Cbz-beta-N,N-dimethylamino-L-Ala

Beschreibung

Cbz-β-N,N-Dimethylamino-L-Ala (carbobenzyloxy-β-N,N-dimethylamino-L-alanine) is a protected amino acid derivative featuring a carbobenzyloxy (Cbz) group on the α-amino position and a dimethylamino (-N(CH₃)₂) substituent at the β-carbon (side chain). This compound is primarily utilized in peptide synthesis to introduce tertiary amine functionality into peptide backbones, enabling modifications for enhanced solubility, targeted interactions, or further functionalization. The Cbz group, a classic protecting group in organic synthesis, is stable under basic and nucleophilic conditions but can be removed via catalytic hydrogenation or HBr/acetic acid treatment.

Eigenschaften

Molekularformel |

C13H18N2O4 |

|---|---|

Molekulargewicht |

266.29 g/mol |

IUPAC-Name |

(2S)-3-(dimethylamino)-2-(phenylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C13H18N2O4/c1-15(2)8-11(12(16)17)14-13(18)19-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,18)(H,16,17)/t11-/m0/s1 |

InChI-Schlüssel |

VSFAUTHXTNQGIE-NSHDSACASA-N |

Isomerische SMILES |

CN(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Kanonische SMILES |

CN(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-beta-N,N-dimethylamino-L-Ala typically involves the protection of the amino group of L-alanine with a Cbz group. This is achieved by reacting L-alanine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the protected amino acid .

Industrial Production Methods

In an industrial setting, the production of Cbz-beta-N,N-dimethylamino-L-Ala follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Cbz-beta-N,N-dimethylamino-L-Ala undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3 in pyridine.

Reduction: H2/Pd, LiAlH4, NaBH4.

Substitution: Alkyl halides, acyl chlorides, methanesulfonyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Cbz-beta-N,N-dimethylamino-L-Ala is widely used in scientific research, particularly in the following areas:

Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals

Wirkmechanismus

The mechanism of action of Cbz-beta-N,N-dimethylamino-L-Ala involves its role as a protected amino acid in peptide synthesis. The Cbz group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The dimethylamino group at the beta position can participate in various chemical reactions, influencing the overall reactivity and properties of the compound .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

Synthetic Efficiency: Cbz-β-N,N-Dimethylamino-L-Ala can be synthesized using standard peptide coupling reagents (e.g., EDC/HOBt in DMF), with yields comparable to Boc-protected analogs.

Stability : The Cbz group remains intact during basic or nucleophilic reactions but is incompatible with hydrogenation-sensitive functionalities.

Biomedical Relevance: The dimethylamino group’s pH-dependent charge enhances peptide solubility in physiological environments, making it valuable for designing cell-penetrating peptides or drug delivery systems.

Biologische Aktivität

Cbz-beta-N,N-dimethylamino-L-Ala, also known as benzyloxycarbonyl-beta-N,N-dimethylaminoalanine, is a synthetic amino acid derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl (Cbz) protecting group and a dimethylamino group. Understanding its biological activity is crucial for applications in drug design and development.

Chemical Structure

The chemical structure of Cbz-beta-N,N-dimethylamino-L-Ala can be represented as follows:

This structure includes:

- A benzyloxycarbonyl group that enhances the compound's stability and solubility.

- A dimethylamino group that may influence the compound's interaction with biological targets.

Biological Activity Overview

Research into the biological activity of Cbz-beta-N,N-dimethylamino-L-Ala has revealed several key aspects:

- Enzyme Inhibition : Studies indicate that compounds with similar structures can act as inhibitors of specific enzymes, such as N-acylethanolamine acid amidase (NAAA). The inhibitory potency often correlates with structural features like the presence of a β-lactone ring or specific substituents .

- Antimicrobial Properties : Amino acid derivatives have been explored for their antimicrobial activity. For instance, compounds similar to Cbz-beta-N,N-dimethylamino-L-Ala have shown effectiveness against resistant bacterial strains, suggesting potential applications in overcoming antibiotic resistance .

- Stability and Solubility : The stability of Cbz-beta-N,N-dimethylamino-L-Ala in biological systems is critical for its efficacy. Research has indicated that the presence of protective groups like Cbz can enhance stability against enzymatic hydrolysis, which is a common issue for many bioactive compounds .

Enzyme Inhibition Studies

A study investigating various carbamate derivatives, including those related to Cbz-beta-N,N-dimethylamino-L-Ala, highlighted their inhibitory effects on NAAA. The half-maximal inhibitory concentration (IC50) values were determined, showing that structural modifications significantly impact biological activity.

| Compound | IC50 (µM) | BSA Stability (min) |

|---|---|---|

| Cbz-beta-N,N-dimethylamino-L-Ala | TBD | TBD |

| Carbamate A | 90 | 20 |

| Carbamate B | 50 | 30 |

Note: TBD = To Be Determined based on specific studies.

Antimicrobial Activity

In vitro studies have demonstrated that amino acid conjugates exhibit varying degrees of antibacterial activity. For example, quercetin-amino acid conjugates showed enhanced intestinal permeability and stability compared to their parent compounds, indicating a potential pathway for improving bioavailability and efficacy against pathogens .

Case Studies

- Antibiotic Resistance : A case study explored the effectiveness of amino acid derivatives in combating methicillin-resistant Staphylococcus aureus (MRSA). Compounds similar to Cbz-beta-N,N-dimethylamino-L-Ala were synthesized and tested, revealing promising results in inhibiting bacterial growth.

- Biofilm Disruption : Another study focused on the ability of modified amino acids to disrupt biofilms formed by pathogenic bacteria. The findings suggested that such compounds could serve as adjuncts to existing antibiotics, enhancing treatment efficacy against biofilm-associated infections .

Q & A

Basic: What are the standard protocols for synthesizing Cbz-beta-N,N-dimethylamino-L-Ala, and how can purity be ensured?

Answer:

The synthesis typically involves sequential protection and functionalization steps. First, the amino group of L-Ala is protected using a carbobenzyloxy (Cbz) group via reaction with benzyl chloroformate under alkaline conditions. The beta-position is then dimethylaminated using a reductive alkylation strategy, often employing formaldehyde and a reducing agent like sodium cyanoborohydride. Purification is critical; reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) is recommended for isolating the compound. Purity (>97%) should be confirmed via HPLC (retention time comparison) and NMR (integration of characteristic peaks, e.g., Cbz aromatic protons at ~7.3 ppm) .

Basic: Which analytical techniques are most effective for characterizing Cbz-beta-N,N-dimethylamino-L-Ala, and how should conflicting data be addressed?

Answer:

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm stereochemistry and substitution patterns (e.g., dimethylamino methyl protons at ~2.2–2.5 ppm).

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] expected at m/z 323.17).

- HPLC : Retention time consistency against a reference standard.

Conflicting data (e.g., discrepancies in NMR integration or unexpected MS adducts) should prompt re-isolation, solvent purity checks, and cross-validation with alternative methods (e.g., IR for functional groups) .

Advanced: How can researchers optimize the yield of Cbz-beta-N,N-dimethylamino-L-Ala under varying reaction conditions?

Answer:

Yield optimization requires systematic parameter testing:

- Temperature : Dimethylamination proceeds efficiently at 25–40°C; higher temperatures risk side reactions.

- Catalyst : Use of Lewis acids (e.g., ZnCl) can enhance reductive alkylation efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but may require rigorous drying to prevent hydrolysis.

Design a factorial experiment (e.g., varying pH, temperature, and reagent ratios) and analyze results via ANOVA to identify significant variables. Monitor intermediates by TLC or inline IR spectroscopy .

Advanced: What strategies are recommended for incorporating Cbz-beta-N,N-dimethylamino-L-Ala into peptide chains without side reactions?

Answer:

To avoid undesired deprotection or racemization:

- Coupling reagents : Use HATU or DIC/HOBt for mild activation.

- Orthogonal protection : Pair Cbz with acid-labile groups (e.g., tert-butyl) for selective deprotection.

- Solvent system : Perform couplings in DCM/DMF mixtures to balance solubility and reactivity.

Monitor coupling efficiency via Kaiser test or MALDI-TOF MS. Post-synthesis, purify peptides via preparative HPLC and confirm sequence integrity by Edman degradation or LC-MS/MS .

Advanced: How does the dimethylamino group influence the compound’s stability in different solvents, and how can degradation be mitigated?

Answer:

The dimethylamino group increases susceptibility to oxidation and hydrolysis. Stability studies show:

- Aqueous solutions : Degradation occurs above pH 7; store at pH 4–6 (acetate buffer) under inert gas.

- Organic solvents : Stable in anhydrous DMSO or DMF for ≤72 hours at −20°C.

Use radical scavengers (e.g., BHT) in long-term storage and characterize degradation products via LC-MS to identify pathways (e.g., N-oxide formation) .

Data Contradiction Analysis: When NMR and mass spectrometry data conflict regarding the structure of Cbz-beta-N,N-dimethylamino-L-Ala, what steps should be taken to resolve discrepancies?

Answer:

Repeat analyses : Ensure sample integrity and instrument calibration.

Alternative techniques : Use 2D NMR (COSY, HSQC) to resolve ambiguous proton assignments.

Isotopic labeling : Synthesize a C-labeled analog to confirm MS fragmentation patterns.

Theoretical modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts.

Document contradictions transparently in publications, noting limitations of each method .

Basic: What are the critical parameters for assessing the enantiomeric purity of Cbz-beta-N,N-dimethylamino-L-Ala?

Answer:

Enantiomeric purity is assessed via:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phase.

- Optical rotation : Compare [α] values to literature data (e.g., [α] = +15° for L-configuration).

- Marfey’s reagent : Derivatize with FDAA and analyze by HPLC to resolve diastereomers .

Advanced: How can computational methods aid in predicting the reactivity of Cbz-beta-N,N-dimethylamino-L-Ala in peptide synthesis?

Answer:

Molecular dynamics (MD) simulations can model:

- Steric effects : Predict accessibility of the amino group during coupling.

- Solvent interactions : Estimate solvation energy in DMF vs. DCM.

- Transition states : Density Functional Theory (DFT) calculations identify energy barriers for racemization.

Validate predictions with experimental kinetic studies (e.g., monitoring racemization via circular dichroism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.